molecular formula C8H7ClF3NO2 B1375567 2-Amino-6-(trifluoromethyl)benzoic acid hydrochloride CAS No. 918667-28-4

2-Amino-6-(trifluoromethyl)benzoic acid hydrochloride

Cat. No.: B1375567
CAS No.: 918667-28-4
M. Wt: 241.59 g/mol
InChI Key: YGSNRIVWQPNEIT-UHFFFAOYSA-N
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Description

2-Amino-6-(trifluoromethyl)benzoic acid hydrochloride is a chemical compound with the molecular formula C8H6F3NO2·HCl It is a derivative of benzoic acid, where the amino group is positioned at the second carbon and the trifluoromethyl group at the sixth carbon of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(trifluoromethyl)benzoic acid hydrochloride typically involves the introduction of the trifluoromethyl group and the amino group onto the benzene ring. One common method involves the use of 2-trifluoromethylaniline, chloral hydrate, and hydroxylamine hydrochloride as starting materials. The process includes the formation of 2-amino derivatives, which are then converted into o-dicarbonyl derivatives in concentrated sulfuric acid. Finally, oxidation with hydrogen peroxide in sodium hydroxide aqueous solution yields 2-Amino-6-(trifluoromethyl)benzoic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(trifluoromethyl)benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of sodium hydroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzoic acid derivatives.

Scientific Research Applications

2-Amino-6-(trifluoromethyl)benzoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-(trifluoromethyl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-fluorobenzoic acid: Similar structure but with a fluorine atom instead of a trifluoromethyl group.

    2,6-Bis(trifluoromethyl)benzoic acid: Contains two trifluoromethyl groups instead of one.

Uniqueness

2-Amino-6-(trifluoromethyl)benzoic acid hydrochloride is unique due to the presence of both an amino group and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications .

Properties

IUPAC Name

2-amino-6-(trifluoromethyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2.ClH/c9-8(10,11)4-2-1-3-5(12)6(4)7(13)14;/h1-3H,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSNRIVWQPNEIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)C(=O)O)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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